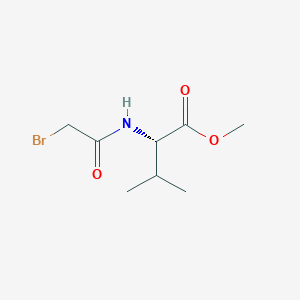

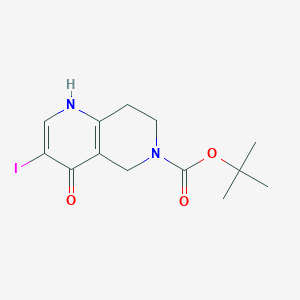

![molecular formula C12H9F3N2O2 B2443618 2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide CAS No. 63927-51-5](/img/structure/B2443618.png)

2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide” is also known as Teriflunomide . It is the active metabolite of leflunomide, which is a pyrimidine synthesis inhibitor used as an immunomodulatory agent and antirheumatic agent .

Synthesis Analysis

The synthesis of “2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide” involves complex chemical reactions. For instance, one study focuses on the development and validation of an analytical method for quantifying cyanoacetic acid (CAA) in teriflunomide drug substance using a high-performance ion chromatography (IC) with cation suppressed conductivity detection (TFM) . Another patent describes a process for the synthesis of N-(4-cyano-3…), which involves sulfonylation with a sulfonyl halogenide .Molecular Structure Analysis

The molecular formula of “2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide” is C12H9F3N2O2 . It has a molecular weight of 270.21 .Chemical Reactions Analysis

The chemical reactions involving “2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide” are complex and involve multiple steps. For example, one study discusses the properties of Trifluoromethyl ketones (TFMKs), which are valuable synthetic targets and synthons in the construction of fluorinated pharmacons .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide” include a density of 1.4±0.1 g/cm3, a boiling point of 405.5±45.0 °C at 760 mmHg, and a flash point of 199.1±28.7 °C .Scientific Research Applications

- The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of TFMP derivatives .

- Exploring the antimicrobial properties of TFMP derivatives could be valuable. For instance, synthesizing anilides from 3-(trifluoromethyl)cinnamic acid may provide insights into their effectiveness against bacteria and mycobacterial strains .

- Researchers have developed a convenient method for constructing pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles using trifluoroacetimidoyl chlorides. These compounds could have applications in drug discovery .

Agrochemicals

Antimicrobial Research

Metal-Free Synthesis

Mechanism of Action

Target of Action

The primary target of (2E)-2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]but-2-enamide, also known as NYX-2925, is believed to be dihydroorotate dehydrogenase (DHODH) . DHODH is an enzyme involved in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA. Inhibition of this enzyme can disrupt cell proliferation, particularly in rapidly dividing cells .

Mode of Action

NYX-2925 inhibits the activity of DHODH, thereby disrupting the synthesis of pyrimidines . This disruption can lead to a decrease in DNA and RNA synthesis, which in turn can inhibit the proliferation of cells. The compound’s activity is attributed mainly to its metabolite, a malononitrile derivative .

Biochemical Pathways

The inhibition of DHODH by NYX-2925 affects the de novo pyrimidine synthesis pathway . This pathway is crucial for the production of new DNA and RNA molecules, which are necessary for cell division and the synthesis of proteins. By inhibiting this pathway, NYX-2925 can potentially disrupt the growth and proliferation of cells.

Pharmacokinetics

The compound’s activity is mainly attributed to its metabolite, suggesting that it undergoes metabolic transformation in the body

Result of Action

The primary result of NYX-2925’s action is the inhibition of cell proliferation. This is achieved through the disruption of pyrimidine synthesis, which is essential for DNA and RNA production . This can potentially lead to a decrease in the growth and proliferation of certain cells.

Future Directions

As an active metabolite of leflunomide, “2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide” has potential applications in the treatment of conditions like multiple sclerosis and rheumatoid arthritis . Future research may focus on optimizing its synthesis and understanding its mechanism of action in more detail.

properties

IUPAC Name |

(E)-2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]but-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-3-8(5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBZHNQIBVHDDU-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C#N)\C(=O)NC1=CC=CC(=C1)C(F)(F)F)/O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]but-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2443537.png)

![{2-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2443546.png)

![(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2443549.png)

![6-Methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2443550.png)

![N-cyclopentyl-4-methyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2443551.png)

![3-((2-(3,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2443553.png)

![4-(4-Methoxyphenyl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2443556.png)